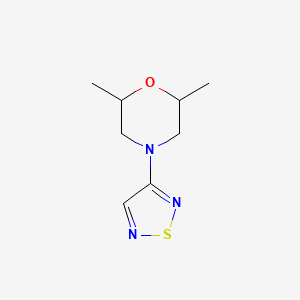![molecular formula C9H16N2O3S2 B6428580 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-47-2](/img/structure/B6428580.png)
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (MSTAH) is a novel cyclic sulfonamide compound that has been studied for its potential applications in synthetic organic chemistry, drug design and development, and medicinal chemistry. It is a bicyclic organic compound containing both a sulfonyl and a thia group. MSTAH has unique properties that set it apart from other compounds. Its structure is highly symmetric and its molecular weight is relatively low, making it suitable for use in a variety of synthetic reactions. Additionally, its low toxicity and high solubility in water and organic solvents make it an ideal candidate for a variety of lab experiments.
Mecanismo De Acción
Target of Action
The primary targets of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[22It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known for their wide spectrum of biological activity . They have been used in the development of a large group of antibiotics and exhibit antiviral properties .
Mode of Action
Sulfonamides, in general, can act as sources of nitrogen for building a nitrogen-containing heterocyclic core and as side chain substituents of a biologically active substance . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonylchloride .
Biochemical Pathways
It’s known that sulfonamides can exhibit antiviral properties and can be used to develop drugs against a variety of viruses
Result of Action
Given the antiviral properties of sulfonamides , it’s plausible that this compound could inhibit viral replication, leading to a decrease in viral load
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several advantages for use in laboratory experiments. Its low molecular weight and high symmetry make it suitable for use in a variety of synthetic reactions. Additionally, its low toxicity and high solubility in water and organic solvents make it an ideal candidate for a variety of lab experiments. The main limitation of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane for laboratory experiments is its relatively low yield from the synthesis reaction.
Direcciones Futuras
The potential applications of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane are still being explored. Future research may focus on the development of new synthesis methods for the preparation of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. Additionally, further research may focus on the development of new pharmaceuticals and other compounds based on 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. Additionally, further research may focus on the mechanism of action of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, as well as its potential applications in the treatment of various diseases. Finally, further research may focus on the development of new organometallic complexes based on 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, which may have potential applications in catalysis and as precursors for other organometallic compounds.
Métodos De Síntesis
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be synthesized through a variety of methods, including nucleophilic substitution, acylation, and condensation reactions. The most common synthesis method for 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is the nucleophilic substitution of 4-chlorobenzene-2-sulfonyl chloride with morpholine in aqueous solution. This reaction produces a mixture of the desired 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane and 4-chlorobenzene-2-sulfonamide, which can be separated by column chromatography.
Aplicaciones Científicas De Investigación
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been studied for its potential applications in synthetic organic chemistry, drug design and development, and medicinal chemistry. In particular, it has been used as a building block in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory agents and antibiotics. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as triazoles and pyrimidines. Additionally, 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been used as a substrate for the synthesis of organometallic complexes, which have potential applications in catalysis and as precursors for other organometallic compounds.
Propiedades
IUPAC Name |
4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S2/c12-16(13,10-1-3-14-4-2-10)11-6-9-5-8(11)7-15-9/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZLIACFKJETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)

![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)
![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)